molecular formula C14H19NO3S B5314602 N,N-diallyl-4-ethoxybenzenesulfonamide

N,N-diallyl-4-ethoxybenzenesulfonamide

Cat. No. B5314602
M. Wt: 281.37 g/mol
InChI Key: MIOABZVNRYRHMV-UHFFFAOYSA-N
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Description

N,N-diallyl-4-ethoxybenzenesulfonamide, also known as DAEBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. DAEBS is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-ethoxybenzenesulfonamide is not fully understood. However, it is believed that N,N-diallyl-4-ethoxybenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ions. N,N-diallyl-4-ethoxybenzenesulfonamide may also act as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N,N-diallyl-4-ethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N,N-diallyl-4-ethoxybenzenesulfonamide inhibits the activity of carbonic anhydrase with an IC50 value of 0.9 μM. N,N-diallyl-4-ethoxybenzenesulfonamide has also been shown to have anticonvulsant and analgesic effects in animal models, with an ED50 value of 22.5 mg/kg and 15.3 mg/kg, respectively. N,N-diallyl-4-ethoxybenzenesulfonamide has been shown to have low toxicity, with an LD50 value of 2000 mg/kg in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-diallyl-4-ethoxybenzenesulfonamide is its high potency as an inhibitor of carbonic anhydrase. This makes it a useful tool for the study of carbonic anhydrase activity in vitro and in vivo. N,N-diallyl-4-ethoxybenzenesulfonamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of N,N-diallyl-4-ethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N,N-diallyl-4-ethoxybenzenesulfonamide has not been extensively studied for its potential side effects, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of N,N-diallyl-4-ethoxybenzenesulfonamide. One area of interest is the development of new drugs that target the GABA-A receptor using N,N-diallyl-4-ethoxybenzenesulfonamide as a lead compound. Another area of interest is the development of new materials using N,N-diallyl-4-ethoxybenzenesulfonamide as a crosslinking agent. Additionally, further studies are needed to fully understand the mechanism of action of N,N-diallyl-4-ethoxybenzenesulfonamide and its potential side effects. Overall, N,N-diallyl-4-ethoxybenzenesulfonamide has the potential to be a useful tool for the study of carbonic anhydrase activity and a promising candidate for the development of new drugs and materials.

Synthesis Methods

N,N-diallyl-4-ethoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-ethoxybenzenesulfonyl chloride with allylamine, followed by the reaction of the resulting intermediate with allyl alcohol. The final product is obtained through the purification of the crude product using recrystallization or column chromatography.

Scientific Research Applications

N,N-diallyl-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, N,N-diallyl-4-ethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. N,N-diallyl-4-ethoxybenzenesulfonamide has also been studied for its potential use as a photoaffinity labeling agent for the identification of carbonic anhydrase binding sites.
In pharmacology, N,N-diallyl-4-ethoxybenzenesulfonamide has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and pain. N,N-diallyl-4-ethoxybenzenesulfonamide has also been studied for its potential use as a ligand for the development of new drugs that target the GABA-A receptor.
In material science, N,N-diallyl-4-ethoxybenzenesulfonamide has been used as a crosslinking agent for the synthesis of polymeric materials with improved mechanical properties and thermal stability.

properties

IUPAC Name

4-ethoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-4-11-15(12-5-2)19(16,17)14-9-7-13(8-10-14)18-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOABZVNRYRHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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